molecular formula C13H15NO4 B13809233 2-Propenoic acid, 2-(((phenylamino)carbonyl)oxy)propyl ester CAS No. 51727-50-5

2-Propenoic acid, 2-(((phenylamino)carbonyl)oxy)propyl ester

Cat. No.: B13809233
CAS No.: 51727-50-5
M. Wt: 249.26 g/mol
InChI Key: ZMZZSWXOXBPBTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Propenoic acid, 2-(((phenylamino)carbonyl)oxy)propyl ester is a chemical compound known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a propenoic acid moiety and a phenylamino carbonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 2-(((phenylamino)carbonyl)oxy)propyl ester typically involves the esterification of 2-Propenoic acid with a suitable alcohol in the presence of a catalyst. The reaction conditions often include the use of an acid catalyst, such as sulfuric acid, and a temperature range of 60-80°C to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired purity level.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 2-(((phenylamino)carbonyl)oxy)propyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases like sodium hydroxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Propenoic acid, 2-(((phenylamino)carbonyl)oxy)propyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a monomer in polymerization reactions to produce various polymers and copolymers.

    Biology: Employed in the synthesis of bioactive molecules and as a reagent in biochemical assays.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of adhesives, coatings, and resins.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 2-(((phenylamino)carbonyl)oxy)propyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active propenoic acid, which can then participate in various biochemical pathways. The phenylamino carbonyl group may also interact with enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Acrylic acid: Similar in structure but lacks the phenylamino carbonyl group.

    Methacrylic acid: Contains a methyl group instead of the phenylamino carbonyl group.

    2-Propenoic acid, 2-methyl-, 2-(((phenylamino)carbonyl)oxy)propyl ester: Similar but with a methyl group on the propenoic acid moiety.

Uniqueness

2-Propenoic acid, 2-(((phenylamino)carbonyl)oxy)propyl ester is unique due to the presence of the phenylamino carbonyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it valuable in various applications.

Properties

CAS No.

51727-50-5

Molecular Formula

C13H15NO4

Molecular Weight

249.26 g/mol

IUPAC Name

2-(phenylcarbamoyloxy)propyl prop-2-enoate

InChI

InChI=1S/C13H15NO4/c1-3-12(15)17-9-10(2)18-13(16)14-11-7-5-4-6-8-11/h3-8,10H,1,9H2,2H3,(H,14,16)

InChI Key

ZMZZSWXOXBPBTG-UHFFFAOYSA-N

Canonical SMILES

CC(COC(=O)C=C)OC(=O)NC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.